

# Technical Guide: Cbz-L-tert-leucine in Synthetic Chemistry and Pharmacology

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## Compound of Interest

(S)-2-

Compound Name: (((Benzyl)carbonyl)amino)-3,3-dimethylbutanoic acid

Cat. No.: B123553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- $\alpha$ -Carbobenzyl-L-tert-leucine (Cbz-L-tert-leucine), a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document outlines its chemical properties, detailed experimental protocols for its synthesis and application, and its relevance in the development of bioactive molecules.

## Core Chemical Data

Quantitative data for Cbz-L-tert-leucine is summarized in the table below for easy reference.

Property	Value
CAS Number	62965-10-0
Molecular Formula	C <sub>14</sub> H <sub>19</sub> NO <sub>4</sub>
Molecular Weight	265.30 g/mol
Appearance	White to off-white crystalline powder
Synonyms	N-Benzylcarbonyl-L-tert-leucine, Z-L-tert-leucine

# Experimental Protocols

## Synthesis of Cbz-L-tert-leucine

This protocol describes the N-protection of L-tert-leucine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

### Materials:

- L-tert-leucine
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Dioxane
- Water
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- **Dissolution:** Dissolve L-tert-leucine (1 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium carbonate solution. Cool the solution to 0 °C in an ice bath.
- **Addition of Protecting Group:** Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution with vigorous stirring. Ensure the pH of the reaction mixture is maintained between 9 and 10 by adding 1 M sodium carbonate solution as needed.
- **Reaction:** Continue stirring the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

- Work-up:
  - Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted benzyl chloroformate.
  - Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
  - Extract the product into ethyl acetate (3 x 50 mL).
- Purification:
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Recrystallization: Recrystallize the crude Cbz-L-tert-leucine from a suitable solvent system, such as ethyl acetate/hexanes, to obtain the pure product.

## Use of Cbz-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of a Cbz-protected amino acid, such as Cbz-L-tert-leucine, as the N-terminal residue in a peptide sequence using solid-phase peptide synthesis.

### Materials:

- Fmoc-protected amino acid loaded resin (e.g., Wang or Rink Amide resin)
- 20% Piperidine in dimethylformamide (DMF)
- Cbz-L-tert-leucine
- Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIEA)

- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

**Procedure:**

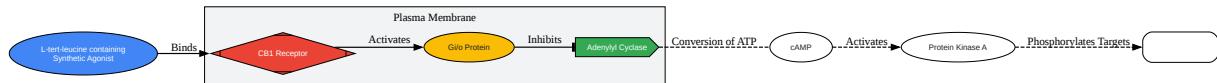
- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF and add 20% piperidine in DMF to the resin.
  - Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
  - Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
- Coupling of Cbz-L-tert-leucine:
  - In a separate vial, dissolve Cbz-L-tert-leucine (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow to pre-activate for 10-15 minutes.
  - Add the activated Cbz-L-tert-leucine solution to the deprotected resin.
  - Add DIEA (6 equivalents) and agitate the mixture for 2-4 hours at room temperature.
  - Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
- Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
- Cleavage and Deprotection:

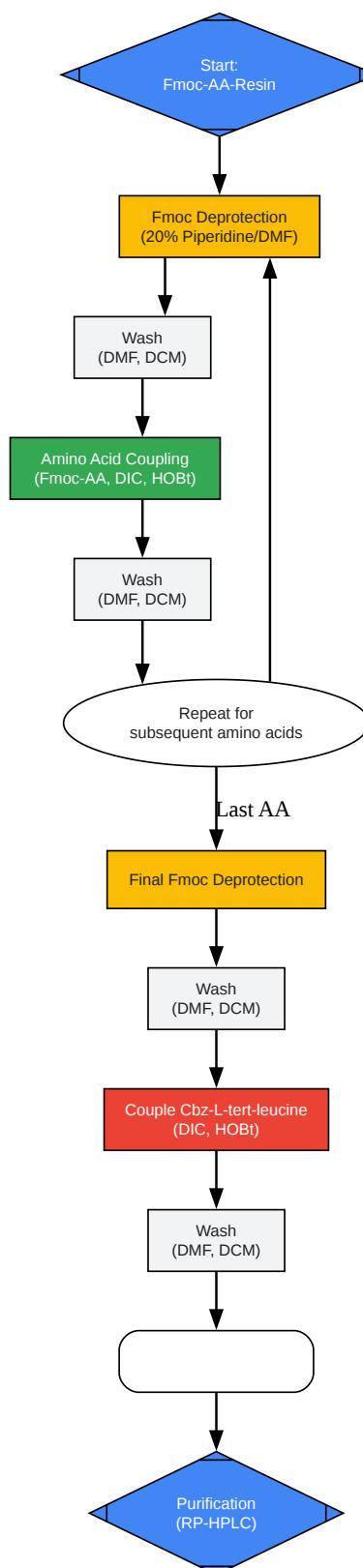
- Dry the resin under vacuum.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Filter the resin and collect the filtrate.
- Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.
- Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Signaling Pathways and Logical Relationships

### Synthetic Cannabinoid Receptor Agonist Signaling

Peptides and peptidomimetics incorporating L-tert-leucine have been investigated for their biological activity. For instance, synthetic cannabinoid receptor agonists containing an L-tert-leucinamide moiety have been shown to interact with cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).<sup>[1]</sup> The following diagram illustrates a simplified signaling pathway initiated by the binding of such an agonist to the CB1 receptor.



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## References

- 1. Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA - PMC [pmc.ncbi.nlm.nih.gov]
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